Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It features a bromine and fluorine-substituted phenyl ring attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions for large-scale synthesis. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles such as sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Methyl 3-(3-bromo-5-fluorophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanol.
Substitution: Methyl 3-(3-azido-5-fluorophenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-bromo-5-chlorophenyl)-2-hydroxypropanoate
- Methyl 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(3-bromo-5-nitrophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10BrFO3 |
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Molecular Weight |
277.09 g/mol |
IUPAC Name |
methyl 3-(3-bromo-5-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5,9,13H,4H2,1H3 |
InChI Key |
BQBJOARBVLZUIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC(=C1)Br)F)O |
Origin of Product |
United States |
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